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A Technical Guide to the Patent Landscape of Core Components in Lipid Nanoparticle (LNP)

Formulations

For Researchers, Scientists, and Drug Development Professionals

While the specific compound "Lipid 23" is not publicly identifiable within the scientific literature

or patent databases, it likely represents a proprietary ionizable lipid, a critical component of

lipid nanoparticle (LNP) systems for drug delivery. This guide provides an in-depth analysis of

the patent landscape for ionizable lipids and related compounds that form the core of modern

LNP technology, which has been pivotal in the success of mRNA-based therapeutics.

The Pivotal Role of Ionizable Lipids in Drug Delivery
Ionizable lipids are a cornerstone of LNP-based drug delivery, particularly for nucleic acids like

mRNA and siRNA.[1][2][3][4][5][6][7][8] Their unique pH-dependent charge is central to the

efficacy of these delivery systems. At an acidic pH, typically during formulation, these lipids are

positively charged, which facilitates the encapsulation of negatively charged nucleic acids.[6]

Upon administration and circulation in the bloodstream at physiological pH (around 7.4), they

become neutral, reducing toxicity and interaction with biological membranes.[3][6] Once inside

the cell, within the acidic environment of the endosome, they regain their positive charge, which

is believed to promote endosomal escape and the release of the therapeutic payload into the

cytoplasm.[3][4]
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The patent landscape for these lipids is complex and competitive, with key players like

Moderna, Pfizer/BioNTech, Arbutus Biopharma, and Alnylam holding significant intellectual

property.[9][10] Litigation in this space is common, highlighting the immense commercial value

of these proprietary compounds.[10]

Key Patented Ionizable Lipids and Formulations
The following table summarizes key ionizable lipids that have been disclosed in patents and

used in clinically advanced or approved products. This data is representative of the type of

information found in the patent literature for such compounds.

Lipid

Name/Identifier

Key Patent

Assignee(s)

Associated

Product(s) (if

applicable)

Key Patent

Information

(Illustrative)

Lipid Molar

Ratio in

Formulation

(Typical)

DLin-MC3-DMA

Arbutus

Biopharma /

Alnylam

Onpattro®

(patisiran)

U.S. Patent No.

8,158,601
50%

SM-102 Moderna

Spikevax®

(COVID-19

Vaccine)

Disclosed in

various Moderna

patents, e.g.,

WO2017070623

50%

ALC-0315

Acuitas

Therapeutics /

Pfizer / BioNTech

Comirnaty®

(COVID-19

Vaccine)

Licensed from

Acuitas; covered

by a complex

patent portfolio.

47.5%

Proprietary

Lipids

Various (e.g.,

University of

Cincinnati,

Factor

Bioscience)

Research &

Development

WO2023023410

A2, and other

applications for

novel lipid

structures.[2][11]

40-60%
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Experimental Protocols: Synthesis and
Characterization of Ionizable Lipids
The synthesis of novel ionizable lipids is a key area of innovation. The following represents a

generalized experimental protocol for the synthesis and characterization of a hypothetical

ionizable lipid, based on methodologies described in the scientific and patent literature.

General Synthesis of an Ionizable Lipid
A common strategy for synthesizing ionizable lipids involves the reaction of an amine-

containing headgroup with lipid tails, often through ester or amide linkages.

Objective: To synthesize a novel ionizable lipid with a tertiary amine headgroup and

biodegradable ester-containing lipid tails.

Materials:

Amine headgroup precursor (e.g., a multi-amine core)

Lipid tail precursor (e.g., a fatty acid chloride or activated ester)

Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Base (e.g., triethylamine, diisopropylethylamine)

Purification reagents (e.g., silica gel for column chromatography, solvents for extraction)

Procedure:

Dissolve the amine headgroup precursor in the aprotic solvent under an inert atmosphere

(e.g., nitrogen or argon).

Add the base to the reaction mixture.

Slowly add the lipid tail precursor to the reaction mixture at a controlled temperature (e.g.,

0°C to room temperature).
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Allow the reaction to proceed for a specified time (e.g., 2-24 hours), monitoring the progress

by a suitable technique like thin-layer chromatography (TLC).

Upon completion, quench the reaction (e.g., by adding water or a saturated ammonium

chloride solution).

Extract the crude product with an organic solvent.

Wash the organic layer with brine and dry it over an anhydrous salt (e.g., sodium sulfate).

Concentrate the organic layer under reduced pressure to obtain the crude product.

Purify the crude product using silica gel column chromatography to yield the final ionizable

lipid.

Formulation of Lipid Nanoparticles (LNPs)
LNPs are typically formed by the rapid mixing of a lipid-containing organic phase with an

aqueous phase containing the nucleic acid payload.

Objective: To formulate LNPs encapsulating mRNA using the synthesized ionizable lipid.

Materials:

Synthesized ionizable lipid

Helper lipid (e.g., DSPC)

Cholesterol

PEG-lipid (e.g., PEG-2000 DMG)

Ethanol

Aqueous buffer at acidic pH (e.g., citrate buffer, pH 4.0)

mRNA in the same aqueous buffer

Microfluidic mixing device
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Procedure:

Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar

ratio (e.g., 50:10:38.5:1.5).

Dissolve the mRNA in the acidic aqueous buffer.

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes

connected to a microfluidic mixing device.

Pump the two solutions through the microfluidic mixer at a defined flow rate ratio to induce

rapid mixing and self-assembly of the LNPs.

Collect the resulting LNP suspension.

Dialyze the LNP suspension against a neutral buffer (e.g., phosphate-buffered saline, pH

7.4) to remove the ethanol and raise the pH.

Sterile-filter the final LNP formulation.

Characterization of LNPs
The physical and chemical properties of the formulated LNPs are critical for their function.

Objective: To characterize the size, charge, and encapsulation efficiency of the formulated

LNPs.

Methods:

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

Zeta Potential: Measured to determine the surface charge of the nanoparticles at different pH

values.

Encapsulation Efficiency: Determined using a fluorescent dye exclusion assay (e.g.,

RiboGreen assay). The fluorescence of the dye is measured before and after lysing the

LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence indicates the

amount of encapsulated mRNA.
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Visualizing Key Processes
To better understand the mechanisms and workflows involved, the following diagrams are

provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Novel Ionizable Lipids Derived from 2-Hydroxypropylamine and Spermine for mRNA-LNP
Delivery - Factor Bioscience [factor.bio]

3. Transition Temperature-Guided Design of Lipid Nanoparticles for Effective mRNA Delivery
- PMC [pmc.ncbi.nlm.nih.gov]

4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC
[pmc.ncbi.nlm.nih.gov]

7. US20220218622A1 - Ionizable lipids and methods of manufacture and use thereof -
Google Patents [patents.google.com]

8. patents.justia.com [patents.justia.com]

9. Who are the leading innovators in mRNA delivery lipid nanoparticles for the
pharmaceutical industry? [pharmaceutical-technology.com]

10. fbrice.com.au [fbrice.com.au]

11. WO2023023410A2 - Ionizable lipids, lipid nanoparticles for mrna delivery and methods of
making the same - Google Patents [patents.google.com]

To cite this document: BenchChem. [The Evolving Patent Frontier of Ionizable Lipids for
Advanced Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15577784#patent-landscape-for-lipid-23-and-related-
compounds]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15577784?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/38781845/
https://pubmed.ncbi.nlm.nih.gov/38781845/
https://factor.bio/publications/novel-ionizable-lipids-derived-from-2-hydroxypropylamine-and-spermine-for-mrna-lnp-delivery/
https://factor.bio/publications/novel-ionizable-lipids-derived-from-2-hydroxypropylamine-and-spermine-for-mrna-lnp-delivery/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12086761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12086761/
https://mitchell-lab.seas.upenn.edu/wp-content/uploads/2024/11/ADDR_Endosome.pdf
https://utswmed-ir.tdl.org/items/7ff412d0-133b-41dc-ba47-3511e543b826
https://pmc.ncbi.nlm.nih.gov/articles/PMC9250827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9250827/
https://patents.google.com/patent/US20220218622A1/en
https://patents.google.com/patent/US20220218622A1/en
https://patents.justia.com/patent/20240050574
https://www.pharmaceutical-technology.com/data-insights/innovators-nanomedicine-mrna-delivery-lipid-nanoparticles-pharmaceutical/
https://www.pharmaceutical-technology.com/data-insights/innovators-nanomedicine-mrna-delivery-lipid-nanoparticles-pharmaceutical/
https://www.fbrice.com.au/ip-news-insights/beyond-the-surface-delving-into-even-more-patent-layers-for-rna-vaccine-lipid-nanoparticles/
https://patents.google.com/patent/WO2023023410A2/en
https://patents.google.com/patent/WO2023023410A2/en
https://www.benchchem.com/product/b15577784#patent-landscape-for-lipid-23-and-related-compounds
https://www.benchchem.com/product/b15577784#patent-landscape-for-lipid-23-and-related-compounds
https://www.benchchem.com/product/b15577784#patent-landscape-for-lipid-23-and-related-compounds
https://www.benchchem.com/product/b15577784#patent-landscape-for-lipid-23-and-related-compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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